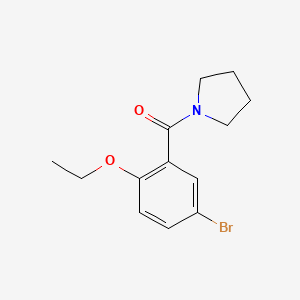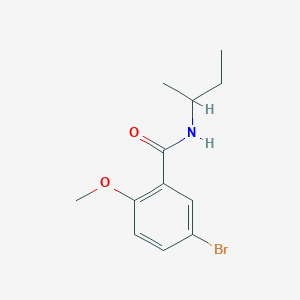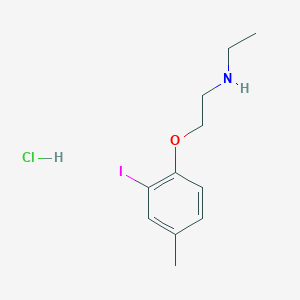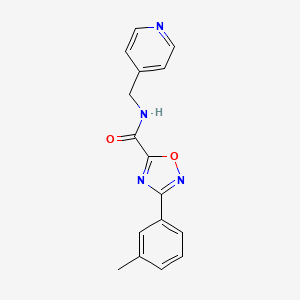
1-(5-bromo-2-ethoxybenzoyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-bromo-2-ethoxybenzoyl)pyrrolidine is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as BzEP and is used in various research applications, including drug development and chemical synthesis.
Wirkmechanismus
The mechanism of action of 1-(5-bromo-2-ethoxybenzoyl)pyrrolidine is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. BzEP has also been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that BzEP inhibits the growth and proliferation of cancer cells. It has also been shown to have antifungal and antibacterial properties. However, more research is needed to understand the full extent of its effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(5-bromo-2-ethoxybenzoyl)pyrrolidine in lab experiments is its high purity. The synthesis method has been optimized to produce high yields of pure BzEP. Another advantage is its unique properties, which make it a potential candidate for drug development and chemical synthesis. However, one of the limitations of using BzEP in lab experiments is its limited availability and high cost.
Zukünftige Richtungen
There are several future directions for research on 1-(5-bromo-2-ethoxybenzoyl)pyrrolidine. One direction is to study its potential use in cancer treatment further. Another direction is to explore its potential use as an antibiotic. Additionally, more research is needed to understand the full extent of its biochemical and physiological effects. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for BzEP.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its unique properties. Its synthesis method has been optimized to produce high yields of pure BzEP. BzEP has various scientific research applications, including drug development and chemical synthesis. Its mechanism of action is not fully understood, but it has been shown to have anticancer, antifungal, and antibacterial properties. However, more research is needed to understand the full extent of its effects. One of the limitations of using BzEP in lab experiments is its limited availability and high cost. There are several future directions for research on BzEP, including its potential use in cancer treatment and as an antibiotic, and the development of more efficient and cost-effective synthesis methods.
Synthesemethoden
The synthesis of 1-(5-bromo-2-ethoxybenzoyl)pyrrolidine is a complex process that involves several steps. The first step involves the reaction of 5-bromo-2-ethoxybenzoic acid with thionyl chloride to form 5-bromo-2-ethoxybenzoyl chloride. The second step involves the reaction of 5-bromo-2-ethoxybenzoyl chloride with pyrrolidine to form this compound. This synthesis method has been optimized to produce high yields of pure BzEP.
Wissenschaftliche Forschungsanwendungen
1-(5-bromo-2-ethoxybenzoyl)pyrrolidine has various scientific research applications. One of the primary applications is in drug development. BzEP has been shown to have anticancer properties and is being studied for its potential use in cancer treatment. It has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
(5-bromo-2-ethoxyphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-2-17-12-6-5-10(14)9-11(12)13(16)15-7-3-4-8-15/h5-6,9H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHNVPATKUHSKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(tetrahydrofuran-2-ylmethyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5339911.png)
![N-{1-[5-(hydroxyimino)-4-methyl-3-cyclohexen-1-yl]-1-methylethyl}benzamide](/img/structure/B5339915.png)
![(3aS*,6aR*)-5-(cyclobutylcarbonyl)-3-[2-(4-methoxyphenyl)ethyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5339916.png)
![N-[2-(butyrylamino)phenyl]-4-propoxybenzamide](/img/structure/B5339930.png)
![3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5339937.png)
![(3S*,5S*)-5-{[(2-pyridinylmethyl)amino]carbonyl}-1-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5339943.png)
![N-[2-(isopropylamino)-2-oxoethyl]-8-methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide](/img/structure/B5339944.png)
![N-methyl-2-oxo-2-{2-[2-(2-thienyl)ethyl]piperidin-1-yl}ethanamine](/img/structure/B5339947.png)

![3-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5339967.png)

![1-acetyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5339981.png)
![N-benzyl-N'-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]sulfamide](/img/structure/B5339988.png)